Cas no 1202986-36-4 (5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole)

5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole 化学的及び物理的性質
名前と識別子
-
- 2,1,3-benzothiadiazol-5-yl-(4-methylsulfonylpiperazin-1-yl)methanone
- 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole
- CHEMBL5010315
- benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone
- CCG-287520
- F5791-1772
- 1202986-36-4
- AKOS024519021
-
- インチ: 1S/C12H14N4O3S2/c1-21(18,19)16-6-4-15(5-7-16)12(17)9-2-3-10-11(8-9)14-20-13-10/h2-3,8H,4-7H2,1H3
- InChIKey: KVPTYFYLLJOBND-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC2=NSN=C2C=1)(N1CCN(S(C)(=O)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 326.051
- どういたいしつりょう: 326.051
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120A^2
- 疎水性パラメータ計算基準値(XlogP): 0.3
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-1772-2mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-30mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-40mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-10μmol |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-20mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-1mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-4mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-50mg |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-2μmol |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5791-1772-20μmol |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole |
1202986-36-4 | 20μmol |
$79.0 | 2023-09-09 |
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazoleに関する追加情報
Comprehensive Overview of 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole (CAS No. 1202986-36-4)
The compound 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole (CAS 1202986-36-4) represents an important heterocyclic structure in modern medicinal chemistry and materials science. This benzothiadiazole derivative features a unique combination of methanesulfonylpiperazine and carbonyl functional groups, making it particularly valuable for pharmaceutical research and specialty chemical applications.
From a structural perspective, the molecule contains a central 2,1,3-benzothiadiazole core, which is known for its electron-withdrawing properties and planarity. The 4-methanesulfonylpiperazine-1-carbonyl substituent at the 5-position introduces both hydrogen bonding capacity and enhanced solubility characteristics. This structural combination has attracted significant attention from researchers investigating novel kinase inhibitors and GPCR modulators, particularly in the context of neurological and metabolic disorders.
The synthesis of 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multi-step organic transformations starting from commercially available benzothiadiazole precursors. Key steps often include piperazine introduction, followed by methanesulfonylation and final carbonyl coupling reactions. Recent advances in flow chemistry and microwave-assisted synthesis have improved the efficiency of producing this compound, addressing common challenges in heterocyclic compound preparation.
In pharmaceutical applications, this compound has shown promise as a scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics. The methanesulfonylpiperazine moiety contributes to blood-brain barrier penetration, while the benzothiadiazole core provides structural rigidity important for target binding. Several patent applications have emerged featuring derivatives of this compound for potential treatment of neurodegenerative diseases and mood disorders.
Beyond medicinal chemistry, 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole has found applications in organic electronic materials. The conjugated system of the benzothiadiazole unit, combined with the electron-withdrawing sulfonyl group, makes it suitable for use in organic photovoltaics and OLED materials. Researchers have incorporated similar structures into polymer semiconductors to improve charge transport properties.
The market for specialized benzothiadiazole derivatives like this compound has grown steadily, driven by increasing demand from both pharmaceutical and materials science sectors. Current research trends focus on developing more efficient synthetic routes and exploring novel applications in bioimaging probes and catalysis. The compound's unique combination of properties positions it well for future innovations in targeted drug delivery systems and advanced functional materials.
Analytical characterization of 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole typically involves a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques confirm the molecular structure and purity, which are critical for research applications. The compound generally shows good stability under standard storage conditions, though protection from moisture is recommended for long-term preservation.
Recent scientific literature highlights growing interest in the structure-activity relationships of benzothiadiazole-containing compounds, with particular focus on their pharmacokinetic properties. The methanesulfonylpiperazine modification in this specific derivative has been shown to influence both solubility and metabolic stability, important factors in drug development pipelines. These findings have spurred additional research into related heterocyclic sulfonamides with potential therapeutic applications.
From a regulatory perspective, 5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole is currently classified as a research chemical with no specific restrictions. However, researchers should consult local regulations regarding laboratory chemical safety and proper handling procedures. The compound's growing importance in multiple scientific disciplines suggests it will remain an area of active investigation and potential commercial development in coming years.
1202986-36-4 (5-(4-methanesulfonylpiperazine-1-carbonyl)-2,1,3-benzothiadiazole) 関連製品
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)
- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)
- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)
- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)
- 2229456-89-5(methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate)




